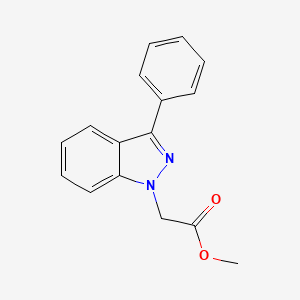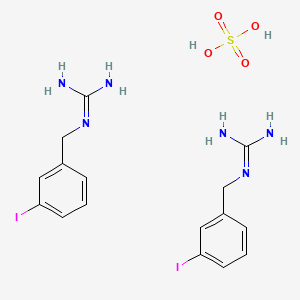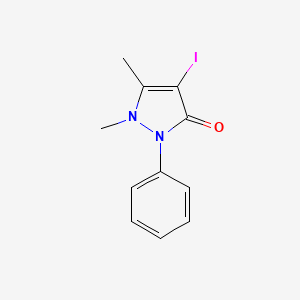
Iosimenol
Overview
Description
Iosimenol is a non-ionic, dimeric, iso-osmolar iodinated contrast medium primarily used in X-ray angiography. It is designed to enhance the visibility of blood vessels and organs during radiographic procedures. This compound is known for its high safety profile and efficacy, making it a valuable tool in medical imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iosimenol involves several steps, starting with the iodination of a benzoic acid derivative. The process typically includes the following steps:
Iodination: A benzoic acid derivative is iodinated using iodine and a suitable oxidizing agent.
Amidation: The iodinated compound undergoes amidation with an amine to form an amide intermediate.
Dimerization: The amide intermediate is then dimerized to form the final dimeric structure of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale iodination: Using industrial-grade iodine and oxidizing agents.
Automated amidation: Employing automated reactors for the amidation step.
Crystallization and purification: The final product is crystallized and purified to achieve the desired purity and quality
Chemical Reactions Analysis
Types of Reactions
Iosimenol primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions, although it is generally stable.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: This compound can undergo substitution reactions, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives and deiodinated compounds, depending on the reaction conditions .
Scientific Research Applications
Iosimenol has a wide range of applications in scientific research, including:
Chemistry: Used as a contrast agent in various chemical analyses.
Biology: Employed in biological imaging to study vascular structures and organ systems.
Medicine: Widely used in diagnostic imaging, particularly in angiography and computed tomography (CT) scans.
Industry: Utilized in industrial radiography for non-destructive testing and quality control .
Mechanism of Action
Iosimenol works by absorbing X-rays, thereby enhancing the contrast of blood vessels and organs in radiographic images. Its iso-osmolarity ensures minimal disruption to the body’s osmotic balance, reducing the risk of adverse reactions. The compound’s high iodine content allows for effective X-ray attenuation, making it an excellent contrast agent .
Comparison with Similar Compounds
Iosimenol is often compared with other iodinated contrast agents such as iodixanol, iohexol, and ioversol. Here are some key points of comparison:
Iodixanol: Both are non-ionic and iso-osmolar, but this compound has a lower viscosity.
Iohexol: this compound is iso-osmolar, whereas iohexol is hyperosmolar, leading to fewer side effects with this compound.
Ioversol: Similar to iohexol, ioversol is hyperosmolar, making this compound a safer alternative for patients with renal impairment .
Similar Compounds
This compound stands out due to its unique combination of iso-osmolarity and low viscosity, making it a preferred choice in various medical imaging applications .
Properties
IUPAC Name |
5-[[3-[3-carbamoyl-N-(2,3-dihydroxypropyl)-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36I6N6O14/c32-20-16(28(38)54)22(34)26(24(36)18(20)30(56)40-2-10(48)6-44)42(4-12(50)8-46)14(52)1-15(53)43(5-13(51)9-47)27-23(35)17(29(39)55)21(33)19(25(27)37)31(57)41-3-11(49)7-45/h10-13,44-51H,1-9H2,(H2,38,54)(H2,39,55)(H,40,56)(H,41,57) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPPIGPJCKKVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)C(=O)N)I)N(CC(CO)O)C(=O)CC(=O)N(CC(CO)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36I6N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939496 | |
| Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1478.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181872-90-2 | |
| Record name | Iosimenol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181872902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-{(1,3-Dioxopropane-1,3-diyl)bis[(2,3-dihydroxypropyl)azanediyl]}bis[N~1~-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboximidic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3 Benzenedicarboxamide 5,5â?? â??[(1,3-dioxo-1,3-propanediyl) bis [(2,3-dihydroxypropyl)imino]]bis[N1-(2,3-dihydroxypropyl)-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOSIMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPG0485VLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














